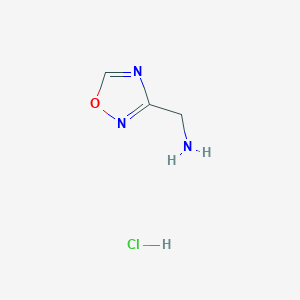

1,2,4-Oxadiazol-3-ylmethanamine hydrochloride

Description

Properties

IUPAC Name |

1,2,4-oxadiazol-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O.ClH/c4-1-3-5-2-7-6-3;/h2H,1,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDRAIBQDTUWAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370103-73-4 | |

| Record name | (1,2,4-oxadiazol-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazoles typically involves the reaction of nitriles with hydroxylamine hydrochloride to form amidoximes, which are then cyclized to form the oxadiazole ring . The specific synthetic route for 1,2,4-oxadiazol-3-ylmethanamine hydrochloride involves the following steps:

Base-promoted intermolecular addition: Hydroxylamine hydrochloride reacts with a nitrile to form an amidoxime.

Cyclization: The amidoxime undergoes cyclization to form the 1,2,4-oxadiazole ring.

Hydrochloride formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazol-3-ylmethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium dichloroisocyanurate (SDCI) and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxadiazoles and their derivatives, which can have different functional groups attached to the oxadiazole ring .

Scientific Research Applications

Pharmaceutical Development

- Anticancer Properties : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance, certain compounds have shown the ability to selectively inhibit human carbonic anhydrases (hCAs), which are implicated in cancer progression. In vitro studies have demonstrated that some derivatives can induce apoptosis in cancer cell lines at nanomolar concentrations, highlighting their potential as anticancer agents .

- Antimicrobial Activity : The oxadiazole ring has been associated with various biological activities, including antimicrobial effects. Some studies suggest that compounds containing this moiety can serve as effective antimicrobial agents against a range of pathogens, making them candidates for drug development targeting infectious diseases .

- Bioisosteric Applications : The 1,2,4-oxadiazole ring demonstrates bioisosteric equivalence with ester and amide functionalities. This characteristic allows for the design of new drugs that may be more stable under physiological conditions compared to traditional esters and amides .

Material Science

- Supramolecular Chemistry : Compounds based on the 1,2,4-oxadiazole framework have been explored for their potential as supramolecular liquid crystals. Their unique electronic properties make them suitable for applications in advanced materials and nanotechnology .

- High Energy Density Materials (HEDMs) : The energetic properties of some oxadiazole derivatives position them as candidates for use in HEDMs, which are materials designed to release energy rapidly. This application is particularly relevant in defense and aerospace sectors .

Research Tool

- Mechanistic Studies : 1,2,4-Oxadiazol-3-ylmethanamine hydrochloride can be employed as a research tool to explore the mechanisms of action of similar compounds. Its unique structure allows researchers to investigate interactions with biological targets and assess the biological activity of related compounds .

- Screening Assays : The compound can be utilized in high-throughput screening assays aimed at identifying new drug candidates with desired biological activities. Its diverse applications in medicinal chemistry make it a valuable asset in drug discovery processes .

Synthesis and Structural Features

The synthesis of this compound typically involves methods that ensure high yields and purity. Recent advancements in synthetic techniques include microwave-assisted reactions and mechanochemical approaches that minimize solvent use and enhance efficiency .

Comparison Table of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,2,4-Oxadiazole Derivatives | Contains oxadiazole ring | Varying substituents alter biological activity |

| 2-Amino-5-(2-fluorophenyl)oxazole | Similar aromatic substitution | Potentially different reactivity profiles |

| 5-(Phenyl)-1,2,4-thiadiazole | Different heterocycle (thiadiazole) | Exhibits distinct antimicrobial properties |

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazol-3-ylmethanamine hydrochloride involves its interaction with various molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, affecting their activity.

Pathways Involved: By inhibiting SDH, the compound can disrupt cellular respiration and energy production, leading to the accumulation of reactive oxygen species (ROS) and other metabolic changes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The 1,2,4-oxadiazole scaffold is highly versatile, allowing substitutions at positions 3, 5, or adjacent side chains. Below is a comparison of key derivatives:

Key Observations :

- Bioactivity : The parent compound’s anti-inflammatory application is attributed to its unsubstituted oxadiazole core, which may optimize receptor binding . Bulkier groups like cyclobutyl (e.g., N-[(5-Cyclobutyl-...]ethanamine HCl) could alter pharmacokinetics .

- Safety : Most derivatives share hazard profiles (e.g., skin/eye irritation, respiratory toxicity), likely due to the reactive oxadiazole core and amine functionality .

Biological Activity

1,2,4-Oxadiazol-3-ylmethanamine hydrochloride is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

The 1,2,4-oxadiazole derivatives are known for a broad spectrum of biological activities. Key areas of interest include:

- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives exhibit potent anticancer properties. For instance, compounds derived from 1,2,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) .

- Antimicrobial Properties : Research indicates that oxadiazole derivatives possess notable antibacterial and antifungal activities. They have been evaluated against multiple pathogens and have shown effectiveness in inhibiting bacterial growth and fungal infections .

- Anti-inflammatory Effects : Compounds containing the oxadiazole ring have been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Neurological Activity : Some derivatives have demonstrated neuroprotective effects, indicating potential applications in treating neurodegenerative disorders .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they have shown inhibitory effects on histone deacetylases (HDACs), which play a critical role in cancer cell proliferation .

- Interaction with Biomolecules : The oxadiazole moiety facilitates hydrogen bonding interactions with biomacromolecules, enhancing their pharmacological efficacy .

Case Studies

Several case studies highlight the effectiveness of 1,2,4-oxadiazol derivatives:

- Anticancer Activity : In a study evaluating various oxadiazol derivatives against human cancer cell lines, compounds were found to induce apoptosis in MCF-7 cells with IC50 values comparable to standard chemotherapeutics like 5-Fluorouracil .

- Antimicrobial Evaluation : A series of oxadiazole compounds were tested against Staphylococcus aureus and Candida albicans. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics .

- Neuroprotective Effects : Research on specific oxadiazole derivatives revealed their ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential use in neurodegenerative diseases .

Data Tables

The following tables summarize key findings from recent studies on the biological activity of 1,2,4-oxadiazol derivatives.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,2,4-Oxadiazol-3-ylmethanamine hydrochloride in laboratory settings?

- Methodological Answer :

- Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of aerosols or dust. Ensure proper ventilation and avoid exposure to heat or open flames .

- Refer to Safety Data Sheets (SDS) for emergency measures (e.g., rinsing eyes with water for 15 minutes if exposed, using activated charcoal for accidental ingestion) .

- Store in a cool, dry environment (-20°C recommended for similar hydrochloride salts) and label containers with hazard warnings .

Q. How is this compound typically synthesized?

- Methodological Answer :

- Step 1 : Prepare the oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using POCl₃ as a catalyst) .

- Step 2 : Introduce the methanamine group through nucleophilic substitution or reductive amination .

- Step 3 : Form the hydrochloride salt by reacting the free base with HCl in anhydrous ethanol, followed by recrystallization .

- Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis or NMR .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Identify proton environments (e.g., oxadiazole ring protons at δ 8.5–9.0 ppm) and carbon signals .

- FT-IR : Confirm functional groups (e.g., C=N stretch ~1600 cm⁻¹, N-H stretch ~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for C₃H₅N₃O·HCl) .

- X-ray Crystallography : Use SHELXL for structural refinement to resolve bond lengths and angles .

Advanced Research Questions

Q. How can contradictory data in reaction yields or product purity be resolved?

- Methodological Answer :

- Systematic Replication : Repeat experiments under controlled conditions (e.g., fixed temperature, solvent ratios) to isolate variables .

- Analytical Cross-Validation : Compare results from multiple techniques (e.g., HPLC vs. NMR integration) to confirm purity .

- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of yield variations across batches .

- Mechanistic Studies : Use computational tools (e.g., DFT calculations) to explore side reactions or intermediate instability .

Q. What strategies optimize reaction conditions for higher yield and selectivity?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance cyclization efficiency .

- Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate key steps .

- Temperature Gradients : Use microwave-assisted synthesis for faster, more controlled heating .

- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation .

Q. How can structural ambiguity in crystallographic data be addressed?

- Methodological Answer :

- High-Resolution Data Collection : Use synchrotron radiation for improved diffraction quality .

- SHELX Refinement : Apply twin refinement or disorder modeling in SHELXL to resolve overlapping electron densities .

- Complementary Techniques : Validate with solid-state NMR or Hirshfeld surface analysis to confirm hydrogen bonding networks .

Q. What methods assess the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to extremes (e.g., 40°C/75% RH for thermal stability; pH 1–13 for hydrolytic stability) .

- HPLC-MS Monitoring : Track decomposition products (e.g., oxadiazole ring cleavage or HCl loss) over time .

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf life .

Notes

- Methodological Focus : Answers emphasize reproducible protocols over theoretical definitions.

- Contradiction Management : Cross-validation and statistical rigor are prioritized to resolve data discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.